molecular formula C11H19F2NO4 B14851372 Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate

Cat. No.: B14851372
M. Wt: 267.27 g/mol
InChI Key: OOUPUWNLMZFGHO-UHFFFAOYSA-N
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Description

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for the efficient and scalable synthesis of tert-butoxycarbonyl-protected compounds . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .

Mechanism of Action

The mechanism of action of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be selectively deprotected to reveal the free amine, which can then interact with enzymes or receptors. The difluoropropanoate moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the Boc-protected amine and difluoropropanoate moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19F2NO4

Molecular Weight

267.27 g/mol

IUPAC Name

ethyl 3,3-difluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoate

InChI

InChI=1S/C11H19F2NO4/c1-5-17-9(15)7(8(12)13)6-14-10(16)18-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,14,16)

InChI Key

OOUPUWNLMZFGHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)C(F)F

Origin of Product

United States

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